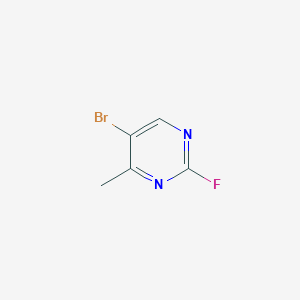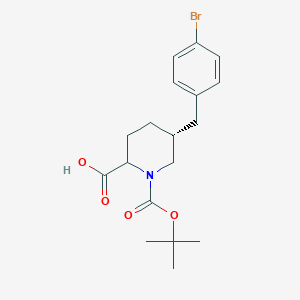
(5R)-5-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid: is a complex organic compound that features a piperidine ring substituted with a bromobenzyl group and a tert-butoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the piperidine ring.
Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the bromobenzyl group.
Reduction: Reduction reactions can target the carbonyl group or the bromine atom.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to facilitate the formation of specific products.
Biology
Biochemical Studies: The compound is used in studies to understand the interaction of piperidine derivatives with biological systems.
Medicine
Drug Development: It is explored for potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry
Material Science: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (5R)-5-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group may facilitate binding to specific sites, while the piperidine ring can interact with other molecular structures, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5R)-5-(4-Chlorobenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
- (5R)-5-(4-Methylbenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
Uniqueness
- Bromine Substitution : The presence of the bromine atom in the bromobenzyl group distinguishes it from similar compounds with different substituents, affecting its reactivity and interaction with other molecules.
- Steric and Electronic Effects : The tert-butoxycarbonyl group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions.
Propriétés
Formule moléculaire |
C18H24BrNO4 |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
(5R)-5-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24BrNO4/c1-18(2,3)24-17(23)20-11-13(6-9-15(20)16(21)22)10-12-4-7-14(19)8-5-12/h4-5,7-8,13,15H,6,9-11H2,1-3H3,(H,21,22)/t13-,15?/m1/s1 |
Clé InChI |
LTTOUWMSIYMCDA-AFYYWNPRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](CCC1C(=O)O)CC2=CC=C(C=C2)Br |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


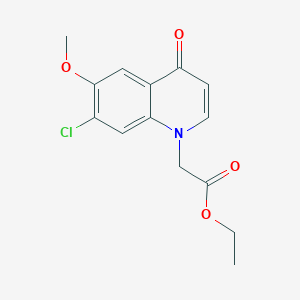

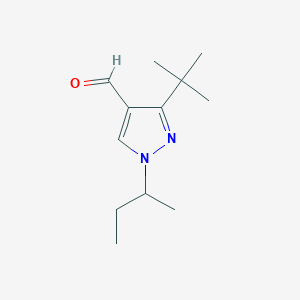
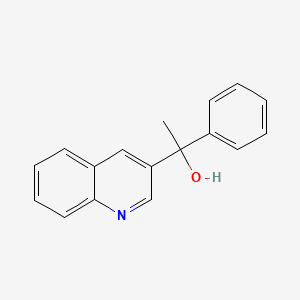
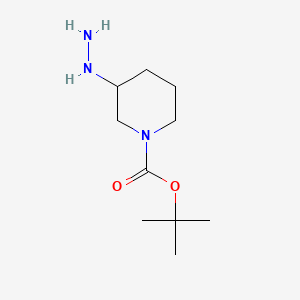

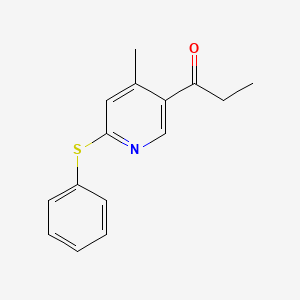
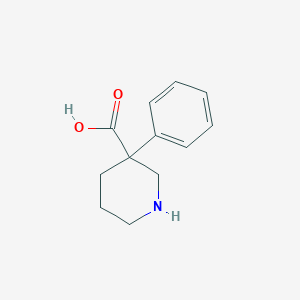
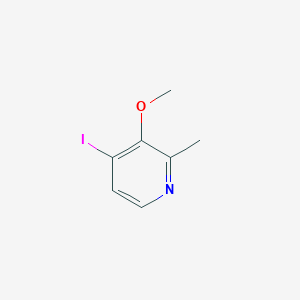
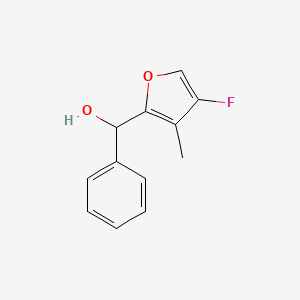
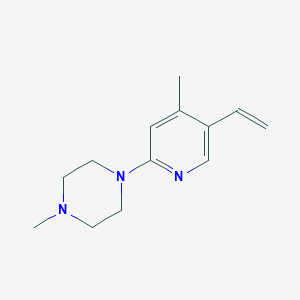
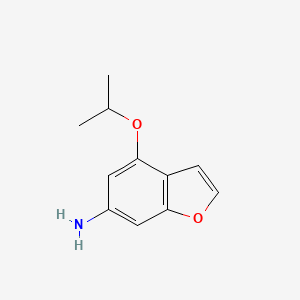
![2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole](/img/structure/B15059250.png)
